TGM2 Inhibition Potency Differentiates ZM39923 from Tofacitinib and Other JAK3 Inhibitors
ZM39923 exhibits potent inhibition of tissue transglutaminase (TGM2) with an IC50 of 10 nM, an activity not reported for the clinically relevant JAK3 inhibitor Tofacitinib [1]. While the active metabolite ZM449829 is slightly more potent against TGM2 (IC50 = 5 nM), ZM39923 itself is a far more potent TGM2 inhibitor than other compounds identified in the same screen, such as Tyrphostin 47 and Vitamin K3, which had IC50s in the micromolar range [1]. This dual JAK3/TGM2 inhibitory profile is a unique differentiating feature.
| Evidence Dimension | TGM2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Tofacitinib (Not reported/inactive), ZM449829 (5 nM), Tyrphostin 47 (micromolar range), Vitamin K3 (micromolar range) |
| Quantified Difference | >100-fold vs. Tyrphostin 47 and Vitamin K3; comparable to ZM449829 (2-fold difference) |
| Conditions | In vitro human TGM2 enzyme assay, without DTT |
Why This Matters
This data is critical for selecting ZM39923 as a tool compound in studies investigating the intersection of JAK-STAT signaling and transglutaminase-mediated protein crosslinking, where Tofacitinib would be an inappropriate control.
- [1] Schaertl S, Prime M, Wityak J, Dominguez C, Munoz-Sanjuan I, Pacifici RE, Courtney S, Scheel A, Macdonald D. Identification of chemical inhibitors to human tissue transglutaminase by screening existing drug libraries. Chem Biol. 2008;15(9):969-978. View Source
